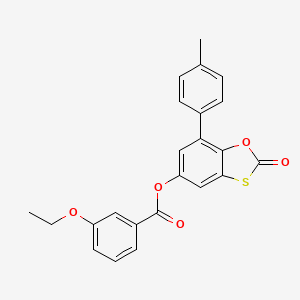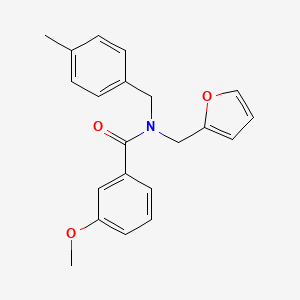![molecular formula C27H20FNO4 B11417323 N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11417323.png)
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-fluoro-4-méthylbenzoyl)-1-benzofuran-3-yl]-2-(6-méthyl-1-benzofuran-3-yl)acétamide est un composé organique complexe appartenant à la classe des dérivés de benzofurane. Les composés benzofuraniques sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente une structure unique avec deux cycles benzofuraniques et un groupe fluoro-méthylbenzoyle, ce qui en fait un sujet d'intérêt dans divers domaines de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[2-(3-fluoro-4-méthylbenzoyl)-1-benzofuran-3-yl]-2-(6-méthyl-1-benzofuran-3-yl)acétamide implique généralement plusieurs étapes, commençant par la préparation des cycles benzofuraniques. Le noyau benzofurane peut être synthétisé par des réactions de cyclisation impliquant des ortho-hydroxyarylcétones et des réactifs appropriés. Le groupe fluoro-méthylbenzoyle est introduit via une acylation de Friedel-Crafts, en utilisant des réactifs tels que le chlorure d'aluminium (AlCl3) et le chlorure de fluoro-méthylbenzoyle. La dernière étape consiste à coupler les deux unités benzofuraniques avec le lieur acétamide dans des conditions spécifiques, souvent en utilisant des agents de couplage comme la N,N'-dicyclohexylcarbodiimide (DCC).
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et l'extensibilité. Les étapes de purification telles que la recristallisation et la chromatographie sont essentielles pour obtenir le composé souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-(3-fluoro-4-méthylbenzoyl)-1-benzofuran-3-yl]-2-(6-méthyl-1-benzofuran-3-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3), conduisant à la formation d'acides carboxyliques ou de cétones.
Réduction : Les réactions de réduction utilisant des agents comme l'hydrure de lithium et d'aluminium (LiAlH4) peuvent convertir les cétones ou les aldéhydes dans la structure en alcools.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire de nouveaux groupes fonctionnels sur les cycles benzofuraniques, en utilisant des réactifs tels que des halogènes ou des composés nitro.
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou basique, CrO3 dans l'acide acétique.
Réduction : LiAlH4 dans l'éther sec, borohydrure de sodium (NaBH4) dans le méthanol.
Substitution : Halogènes (Br2, Cl2) en présence d'un catalyseur acide de Lewis comme FeCl3.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools.
Substitution : Introduction de groupes halogènes ou nitro sur les cycles benzofuraniques.
Applications de la recherche scientifique
N-[2-(3-fluoro-4-méthylbenzoyl)-1-benzofuran-3-yl]-2-(6-méthyl-1-benzofuran-3-yl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Médecine : Exploré comme composé de tête pour le développement de médicaments, en particulier dans le traitement de maladies comme le cancer et les infections.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les colorants.
Mécanisme d'action
Le mécanisme d'action de N-[2-(3-fluoro-4-méthylbenzoyl)-1-benzofuran-3-yl]-2-(6-méthyl-1-benzofuran-3-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber les enzymes ou les récepteurs impliqués dans les processus pathologiques, conduisant à des effets thérapeutiques. Par exemple, il pourrait inhiber l'activité des kinases ou des protéases, qui sont cruciales dans la prolifération et la survie des cellules cancéreuses. Les cibles moléculaires et les voies exactes dépendraient de l'activité biologique spécifique étudiée.
Applications De Recherche Scientifique
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit the activity of kinases or proteases, which are crucial in cancer cell proliferation and survival. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Composés similaires
Psoralène : Un dérivé de benzofurane utilisé dans le traitement de maladies de la peau comme le psoriasis.
8-méthoxypsoralène : Un autre composé benzofuranique ayant des applications en photothérapie.
Angélicine : Un dérivé de benzofurane aux propriétés anti-inflammatoires.
Unicité
N-[2-(3-fluoro-4-méthylbenzoyl)-1-benzofuran-3-yl]-2-(6-méthyl-1-benzofuran-3-yl)acétamide se distingue par sa combinaison unique de deux cycles benzofuraniques et d'un groupe fluoro-méthylbenzoyle. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C27H20FNO4 |
|---|---|
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C27H20FNO4/c1-15-7-10-19-18(14-32-23(19)11-15)13-24(30)29-25-20-5-3-4-6-22(20)33-27(25)26(31)17-9-8-16(2)21(28)12-17/h3-12,14H,13H2,1-2H3,(H,29,30) |
Clé InChI |
UKIUCGGJBDHMGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417242.png)
![Dimethyl {2-(4-tert-butylphenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417253.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417255.png)
![7-benzyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417272.png)
![3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417279.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417287.png)

![3-hydroxy-3-(3-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417307.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B11417314.png)
![3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11417315.png)

![5-chloro-2-(ethylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11417331.png)
![Dimethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B11417334.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11417341.png)
